2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4S/c17-15(18)9-5-7-10(8-6-9)21(19,20)16-13-11-3-1-2-4-12(11)14-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMUMXKKCRZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Nucleophilic Substitution in Pyridine
The most widely reported method involves the reaction of 1H-benzotriazole with 4-nitrobenzenesulfonyl chloride in anhydrous pyridine under nitrogen atmosphere. Pyridine serves a dual role as solvent and base, neutralizing HCl byproduct formation. A typical procedure entails:
- Dissolving 1H-benzotriazole (1.0 equiv) in pyridine (5 mL/mmol)
- Adding 4-nitrobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C
- Heating to 65°C for 2–4 hours until complete consumption of starting material
- Quenching with ice-water to precipitate the product
- Filtering and washing with cold ethanol (Yield: 72–78%)
Mechanistic Insight : The reaction proceeds via initial deprotonation of benzotriazole at N1 by pyridine, generating a nucleophilic benzotriazolide anion. This species attacks the electrophilic sulfur center in 4-nitrobenzenesulfonyl chloride, followed by elimination of HCl (trapped as pyridinium chloride).
Microwave-Assisted Synthesis in Dichloromethane
Alternative protocols using microwave irradiation achieve comparable yields in significantly reduced timeframes:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 2–4 hours | 15–30 minutes |
| Temperature | 65°C | 110°C |
| Solvent | Pyridine | CH₂Cl₂ |
| Base | Pyridine | Triethylamine |
| Isomeric Purity | 92–95% | 94–97% |
This method employs triethylamine (2.5 equiv) in dichloromethane with microwave irradiation at 110°C for 30 minutes. The accelerated kinetics derive from enhanced molecular agitation and thermal uniformity under microwave conditions.
Reaction Optimization and Regioselectivity Control
Solvent Effects on Isomeric Distribution
The choice of solvent critically influences the 1H/2H isomer ratio due to differential stabilization of transition states:
Table 2: Solvent Impact on Regioselectivity
| Solvent | Dielectric Constant | 2H-Isomer (%) | Yield (%) |
|---|---|---|---|
| Pyridine | 12.3 | 92 | 78 |
| DCM | 8.93 | 94 | 75 |
| DMF | 36.7 | 88 | 81 |
| THF | 7.52 | 90 | 70 |
Polar aprotic solvents like DMF increase overall yields but slightly reduce 2H-selectivity due to enhanced solvation of the benzotriazolide ion.
Catalytic Enhancement Using Phase-Transfer Agents
Introducing tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst enables efficient reactions at lower temperatures (40–50°C):
- Reduces energy consumption by 35%
- Maintains 2H-selectivity >90%
- Enables use of aqueous-organic biphasic systems
Analytical Characterization and Quality Control
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃) :
- δ 8.45 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂)
- δ 8.32 (d, J = 8.8 Hz, 2H, Ar-H meta to SO₂)
- δ 7.85–7.92 (m, 2H, benzotriazole H4/H7)
- δ 7.48–7.55 (m, 2H, benzotriazole H5/H6)
IR (KBr) :
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages of continuous flow reactors:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 2.3 kg/m³·h |
| Thermal Runaway Risk | High | Low |
| Catalyst Loading | 1.1 equiv | 0.95 equiv |
Flow systems enable precise temperature control and reduced reagent excess while maintaining 89–92% isolated yield.
Waste Management Protocols
The major byproduct (pyridinium hydrochloride) is neutralized with NaOH (2M) to recover pyridine via distillation. Sulfur-containing wastes are treated with Ca(OH)₂ to precipitate CaSO₃ for safe disposal.
Emerging Applications and Derivative Synthesis
Antiparasitic Agent Development
2-(4-Nitrobenzenesulfonyl)-2H-benzotriazole serves as a precursor for Chagas disease therapeutics. Subsequent amidation with adamantane derivatives yields compounds demonstrating IC₅₀ values <1 μM against Trypanosoma cruzi.
Polymer Stabilizers
Incorporation into polyolefins (0.1–0.5 wt%) enhances UV resistance by 40% compared to commercial benzotriazole stabilizers, attributed to the electron-withdrawing nitro group improving radical scavenging.
Chemical Reactions Analysis
Types of Reactions: 2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation: The triazole ring can undergo oxidation reactions, forming various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, sodium hydroxide, or potassium carbonate in solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate, hydrogen peroxide in acidic or basic medium.
Major Products:
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of 2-((4-aminophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole.
Oxidation: Formation of oxidized triazole derivatives.
Scientific Research Applications
2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal activities due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole involves its interaction with biological molecules, particularly enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
4-Nitrophenylsulfonyltryptophan: Similar in structure but contains a tryptophan moiety instead of the triazole ring
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1-(4-nitrophenyl)-1H-1,2,3-triazole.
Sulfonylurea Derivatives: Compounds with sulfonyl groups but different core structures, such as tolbutamide derivatives.
Uniqueness: 2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole is unique due to the combination of the sulfonyl and triazole groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-Nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole is a compound with significant biological activity, particularly noted for its antimicrobial and antiparasitic properties. This article reviews its biological effects, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 316.32 g/mol
- CAS Number : 6299-39-4
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit antibacterial and antifungal properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating moderate to strong activity due to the presence of the nitro group which enhances electron affinity and facilitates interaction with microbial targets .
- Antiparasitic Effects : Research indicates that this compound has significant effects against protozoan parasites such as Trypanosoma cruzi. In vitro studies revealed a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes, with higher concentrations leading to increased mortality rates in the parasites .
Table 1: Biological Activity Against Various Pathogens
| Pathogen | Activity Type | Concentration (μg/mL) | Effect |
|---|---|---|---|
| Escherichia coli | Antibacterial | 25 | Moderate inhibition |
| Staphylococcus aureus | Antibacterial | 50 | Strong inhibition |
| Candida albicans | Antifungal | 12.5 - 25 | Moderate antifungal activity |
| Trypanosoma cruzi | Antiparasitic | 25 | 50% reduction in growth |
| Trypanosoma cruzi | Antiparasitic | 50 | 95% mortality in trypomastigotes |
Case Studies
- Antimicrobial Screening : A study screened various benzotriazole derivatives, including the nitro-substituted variant, against a panel of bacterial and fungal strains. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to simpler structures .
- Antiparasitic Activity : In a controlled laboratory setting, researchers evaluated the efficacy of this compound against Trypanosoma cruzi. The compound demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after a 72-hour incubation period .
Q & A
Basic: What are the standard synthetic routes for 2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole, and what critical parameters influence yield?
Answer:
A common synthetic route involves nucleophilic substitution or coupling reactions between benzotriazole derivatives and 4-nitrobenzenesulfonyl chloride. Key parameters include:
- Reaction temperature : Optimal yields are achieved under reflux conditions (e.g., ethanol at ~78°C) to ensure complete activation of the sulfonyl group .
- Catalytic agents : Acidic conditions (e.g., glacial acetic acid) enhance electrophilicity of the sulfonyl chloride, facilitating substitution at the benzotriazole nitrogen .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol is preferred for facile removal via reduced-pressure evaporation .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : - and -NMR confirm substitution patterns, with sulfonyl groups causing deshielding of adjacent protons (~δ 8.2–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolves the spatial arrangement of the nitrobenzenesulfonyl group relative to the benzotriazole core. Monoclinic crystal systems (e.g., ) are typical, with π-π stacking observed in supramolecular structures .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 347.03) and fragmentation patterns .
Advanced: How can computational modeling predict the reactivity of the nitrobenzenesulfonyl group in coupling reactions?
Answer:
Density Functional Theory (DFT) calculations assess electronic effects:
- Electrophilicity index : The 4-nitro group increases the sulfonyl group’s electrophilicity, favoring nucleophilic attack at the sulfur atom. Comparative studies show 4-nitro derivatives react faster than 2-nitro analogs due to resonance stabilization .
- Transition-state analysis : Simulations reveal steric hindrance at the benzotriazole N2 position, directing reactivity toward N1 or N3 .
- Solvent effects : PCM (Polarizable Continuum Model) simulations predict solvent polarity’s role in stabilizing intermediates, aligning with experimental yields in DMF vs. THF .
Advanced: How can researchers resolve contradictions in reported sulfonamide reactivity under basic vs. acidic conditions?
Answer:
Contradictions often arise from competing reaction pathways:
- Base-mediated conditions : Hydroxide ions deprotonate benzotriazole, favoring N-sulfonylation. However, excess base may hydrolyze the nitro group, reducing yield .
- Acidic conditions : Protons activate the sulfonyl chloride but may protonate benzotriazole, slowing substitution. Kinetic studies (e.g., -NMR monitoring) identify optimal pH ranges (pH 4–6) to balance activation and stability .
- Competing mechanisms : Isotopic labeling (e.g., ) and Hammett plots differentiate between SN2 (sulfonyl transfer) and radical pathways in polar vs. nonpolar solvents .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity modulation?
Answer:
Methodological steps include:
- Core modifications : Introduce substituents (e.g., halogens at the benzotriazole 5-position) and compare bioactivity. For example, 4-chlorophenyl analogs show enhanced antimicrobial activity due to increased lipophilicity .
- Sulfonyl group variation : Replace nitro with methoxy or amino groups to alter electron-withdrawing/donating effects. Data tables indicate nitro derivatives exhibit superior enzyme inhibition (e.g., IC < 10 µM for kinase targets) .
- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., CYP450 enzymes), prioritizing synthetic targets with favorable ΔG values (< -8 kcal/mol) .
Advanced: What strategies optimize regioselectivity in multi-step syntheses involving benzotriazole intermediates?
Answer:
- Protecting groups : Temporarily block reactive N-positions (e.g., using tert-butoxycarbonyl (Boc) groups) to direct sulfonylation to specific sites .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (N1 substitution), while prolonged heating shifts equilibrium toward thermodynamically stable N3 adducts .
- Catalytic systems : Copper(I) catalysts enhance regioselectivity in Huisgen cycloadditions, as seen in related triazole syntheses .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
- Light sensitivity : Protect from UV exposure to prevent nitro group reduction; store in amber vials at -20°C .
- Moisture control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the sulfonamide bond .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring inert atmospheres (N) during high-temperature reactions .
Advanced: How to analyze conflicting data in solvent-dependent reaction outcomes?
Answer:
- Multivariate analysis : Design-of-Experiment (DoE) models (e.g., Central Composite Design) quantify solvent polarity, temperature, and catalyst interactions. For example, DMF increases reaction rate but may promote side reactions with amines .
- Green chemistry metrics : Compare E-factors (waste per product unit) for ethanol (E = 2.1) vs. DCM (E = 8.7) to balance efficiency and sustainability .
- Mechanistic probes : Use -NMR to track fluorine-labeled intermediates, resolving whether discrepancies arise from solvent polarity or hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
